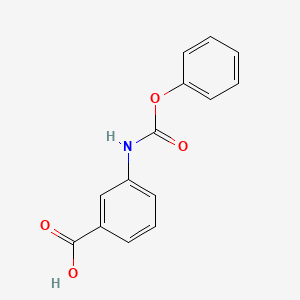

3-(phenoxycarbonylamino)benzoic Acid

Description

Properties

Molecular Formula |

C14H11NO4 |

|---|---|

Molecular Weight |

257.24 g/mol |

IUPAC Name |

3-(phenoxycarbonylamino)benzoic acid |

InChI |

InChI=1S/C14H11NO4/c16-13(17)10-5-4-6-11(9-10)15-14(18)19-12-7-2-1-3-8-12/h1-9H,(H,15,18)(H,16,17) |

InChI Key |

FOYBLXHGBKUMSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC=CC(=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Benzoic Acid Derivatives

Structural and Electronic Comparisons

The table below highlights key structural differences and their implications:

Key Observations:

- Acidity: The phenoxycarbonylamino group in the target compound enhances acidity compared to 3-aminobenzoic acid due to the electron-withdrawing carbamate group .

- Hydrogen Bonding : The carbamate group enables intermolecular hydrogen bonding (O–H···O/N), as seen in structurally similar compounds like 3-(4-pyridyl)benzoic acid, which forms O–H···N chains .

- Metabolic Stability : Acetamido derivatives (e.g., 3-acetamidobenzoic acid) resist enzymatic hydrolysis better than carbamates, which may undergo cleavage .

Yield and Purity Considerations:

- Carbamate derivatives often require careful pH control to avoid hydrolysis during synthesis.

- Palladium-catalyzed methods (e.g., for phenylamino analogs) achieve moderate yields (~48–78%) but depend on substituent steric effects .

Physicochemical and Spectral Data

Notes:

Preparation Methods

Reaction Conditions and Optimization

In a representative protocol, 3-aminobenzoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA, 1.2 equiv) is added to deprotonate the amine, followed by dropwise addition of phenyl chloroformate (1.1 equiv) at 0–5°C. The reaction is stirred for 2–4 hours, after which the mixture is washed with 1M HCl and brine. The organic layer is dried over sodium sulfate and concentrated to yield a crude solid, which is recrystallized from ethyl acetate/hexane (yield: 75–82%).

Critical Parameters :

-

Temperature Control : Lower temperatures (0–5°C) minimize side reactions such as hydrolysis of the chloroformate.

-

Base Selection : TEA is preferred over weaker bases (e.g., pyridine) due to its superior ability to scavenge HCl, driving the reaction to completion.

-

Solvent Polarity : DCM provides optimal solubility for both reactants and minimizes byproduct formation compared to polar aprotic solvents like DMF.

Active Ester-Mediated Synthesis Using Carbodiimide Coupling

For higher purity and scalability, the carboxylic acid group of 3-aminobenzoic acid is first activated as an active ester before introducing the phenoxycarbonylamino group.

Activation with 1,1'-Carbonyldiimidazole (CDI)

3-Aminobenzoic acid (1.0 equiv) is treated with CDI (1.2 equiv) in tetrahydrofuran (THF) at room temperature for 1 hour to form the imidazolide intermediate. Phenol (1.1 equiv) is then added, and the reaction is heated to 60°C for 12 hours. The product is isolated via extraction with ethyl acetate and purified by column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1), achieving yields of 85–92%.

Advantages :

-

Reduced Side Reactions : CDI activation avoids the use of highly reactive chloroformates, reducing hydrolysis risks.

-

Compatibility with Sensitive Functional Groups : This method is suitable for substrates prone to nucleophilic substitution.

Phase-Transfer Catalysis (PTC) for Industrial-Scale Production

Large-scale synthesis benefits from PTC, which enhances reaction rates and simplifies purification.

Protocol with Tetrabutylammonium Bromide (TBAB)

A mixture of 3-aminobenzoic acid (1.0 equiv), phenyl chloroformate (1.05 equiv), and TBAB (0.1 equiv) in a biphasic system (toluene/water) is stirred vigorously at 25°C for 6 hours. The organic layer is separated, washed with water, and evaporated to dryness. Recrystallization from ethanol affords the product in 88% yield with >99% HPLC purity.

Mechanistic Insight :

TBAB facilitates the transfer of the deprotonated amine into the organic phase, accelerating the acylation process. This method eliminates the need for anhydrous conditions, making it cost-effective for industrial applications.

Comparative Analysis of Synthesis Methods

The table below summarizes key metrics for each method:

| Method | Reagents | Solvent | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|---|

| Direct Acylation | Phenyl chloroformate, TEA | DCM | 0–5°C | 2–4 h | 75–82% | 95–97% |

| CDI Activation | CDI, Phenol | THF | 60°C | 12 h | 85–92% | 98–99% |

| Phase-Transfer Catalysis | TBAB, Phenyl chloroformate | Toluene/H2O | 25°C | 6 h | 88% | >99% |

Key Observations :

-

CDI Activation offers the highest yields and purity but requires longer reaction times.

-

PTC balances efficiency and scalability, making it ideal for manufacturing.

Analytical Characterization and Quality Control

Q & A

Basic: What are the standard synthetic routes for preparing 3-(phenoxycarbonylamino)benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves coupling a benzoic acid derivative with a phenoxycarbonylamine group. A common approach is the Suzuki-Miyaura cross-coupling reaction, where a halogenated benzoic acid (e.g., 3-iodobenzoic acid) reacts with phenylboronic acid derivatives under palladium catalysis . Key parameters include:

- Catalyst selection : PdCl₂ or Pd(PPh₃)₄ for efficient coupling.

- Solvent system : Aqueous NaOH with DMF or THF to balance reactivity and solubility.

- Temperature : 80–100°C for 12–24 hours to maximize yield.

Purification often employs recrystallization (ethanol/water mixtures) or HPLC to isolate the product. Yield optimization requires careful control of stoichiometry and exclusion of moisture .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 7.2–8.1 ppm) and the carbamate group (δ 155–160 ppm for carbonyl).

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O-C of phenoxy group).

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 286.1 for C₁₄H₁₁NO₄).

X-ray crystallography (using SHELX software ) can resolve structural ambiguities, particularly planar arrangements favoring π-π interactions .

Advanced: How do structural modifications (e.g., substituent position) influence the compound’s biological activity?

Substituents on the phenyl ring or benzoic acid backbone alter electronic properties and binding affinity. For example:

- Electron-withdrawing groups (e.g., -NO₂ at the meta position) enhance antimicrobial activity by increasing electrophilicity, facilitating enzyme inhibition.

- Hydrophobic groups (e.g., methyl on the thiazole ring) improve membrane permeability, critical for anticancer applications.

Comparative studies using analogues (e.g., 3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic acid) reveal that planar conformations (dihedral angles <10°) correlate with stronger target binding .

Advanced: How should researchers address contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?

Contradictions often arise from assay conditions or impurity profiles:

- Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., doxorubicin for comparison).

- Purity verification : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity, as impurities like unreacted 3-aminobenzoic acid can skew results .

- Mechanistic studies : Surface plasmon resonance (SPR) or molecular docking (AutoDock Vina) clarifies whether activity stems from direct target binding or off-target effects .

Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?

Crystallization challenges include polymorphism and solvent inclusion:

- Solvent screening : Use mixed solvents (e.g., DMSO/water) to modulate nucleation.

- Temperature gradients : Slow cooling (0.5°C/hour) from saturation promotes single-crystal growth.

- Additives : Small amounts of hexafluorobenzene can template π-π stacking. SHELXL refinement is critical for resolving disorder in the phenoxy group .

Basic: What are the stability profiles of this compound under varying storage conditions?

- Dry state : Stable at -20°C in amber vials for >2 years.

- Solution phase : Degrades in aqueous buffers (pH >7) via hydrolysis of the carbamate group; use freshly prepared DMSO stocks for assays.

- Light sensitivity : UV exposure induces decarboxylation; store in dark .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

- DFT calculations (Gaussian 16): Optimize transition states for reactions like nucleophilic acyl substitution.

- MD simulations : Predict solubility and aggregation behavior in biological matrices.

- SAR models : QSAR datasets (e.g., pIC₅₀ vs. Hammett σ values) guide rational design of derivatives .

Advanced: What experimental designs validate the compound’s mechanism of action in enzyme inhibition?

- Kinetic assays : Measure Kᵢ using Lineweaver-Burk plots with varying substrate concentrations.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm competitive inhibition.

- Mutagenesis studies : Ala-scanning of target enzymes identifies critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.